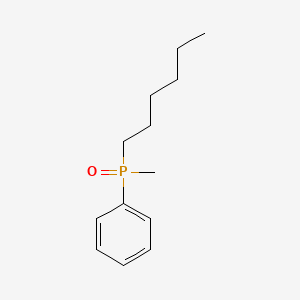![molecular formula C12H20O2 B14391337 2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol CAS No. 89654-09-1](/img/structure/B14391337.png)
2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol is a complex organic compound with a unique structure that includes a cyclohexene ring, an allyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol typically involves the reaction of 2-methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the cyclohexene derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Similar Compounds
Carveol: 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Carvone: 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Isopiperitenol: 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Uniqueness
What sets 2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol apart from these similar compounds is the presence of the ethoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89654-09-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2-methyl-2-prop-2-enylcyclohex-3-en-1-yl)oxyethanol |
InChI |
InChI=1S/C12H20O2/c1-3-7-12(2)8-5-4-6-11(12)14-10-9-13/h3,5,8,11,13H,1,4,6-7,9-10H2,2H3 |
InChI Key |
PQAMTOACXMHQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCCC1OCCO)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


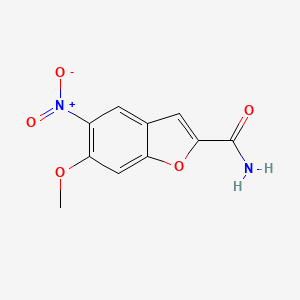
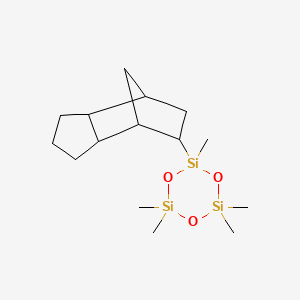
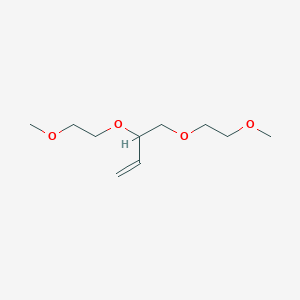
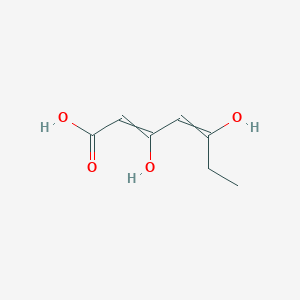
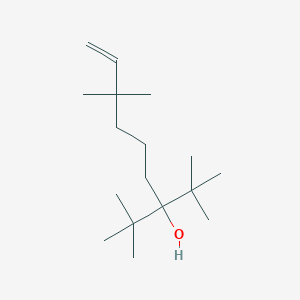
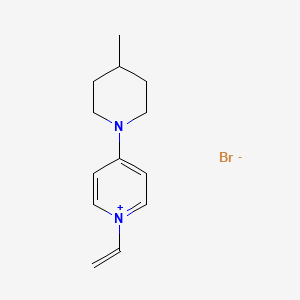

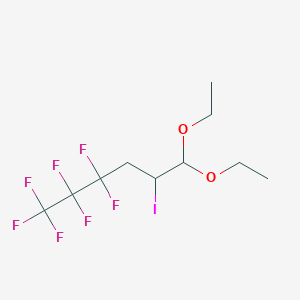


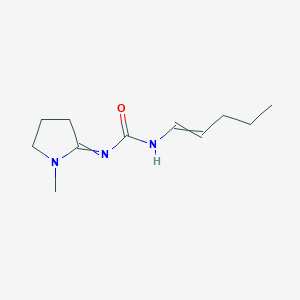
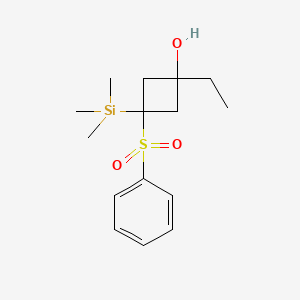
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)
